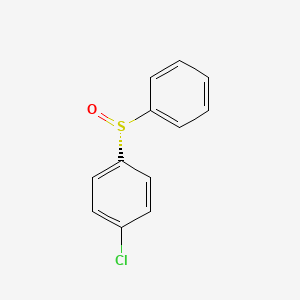

(R)-p-Chlorophenyl phenyl sulfoxide

Description

Historical Context of Chiral Sulfoxides in Asymmetric Synthesis

The journey of chiral sulfoxides in asymmetric synthesis began with the discovery of optically active sulfoxides in 1926. wiley-vch.de However, it was not until the 1960s that their synthetic utility started to be systematically explored. wiley-vch.de A significant breakthrough was the Andersen synthesis, first reported in 1962, which provided a practical method for preparing enantiomerically pure sulfoxides. illinois.edumedcraveonline.com This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur center. medcraveonline.com This opened the door for the synthesis of a wide variety of chiral sulfoxides, including aryl alkyl sulfoxides. illinois.edu

In 1984, a major advancement came from the independent work of the Kagan and Modena groups, who adapted the Sharpless epoxidation catalyst for the asymmetric oxidation of prochiral sulfides. wiley-vch.detandfonline.com Kagan's method, utilizing a titanium complex formed from Ti(Oi-Pr)4, (R,R)-diethyl tartrate (DET), and a hydroperoxide, allowed for the direct synthesis of chiral sulfoxides with high enantiomeric excess. wiley-vch.detandfonline.com The replacement of tert-butyl hydroperoxide (TBHP) with cumene (B47948) hydroperoxide (CHP) was found to generally improve the enantioselectivity. wiley-vch.de These pioneering developments laid the groundwork for the extensive use of chiral sulfoxides as powerful tools in asymmetric synthesis. wiley-vch.dersc.org

Significance of (R)-p-Chlorophenyl Phenyl Sulfoxide (B87167) as a Foundational Chiral Building Block and Auxiliary

(R)-p-Chlorophenyl phenyl sulfoxide has established itself as a crucial molecule in asymmetric synthesis due to its unique structural and electronic properties. The presence of the electron-withdrawing chloro group on one of the phenyl rings influences the reactivity and stereoselectivity of reactions in which it participates.

This compound serves as a versatile chiral auxiliary, capable of directing the stereochemical course of a wide range of chemical transformations. medcraveonline.com The sulfinyl group, with its distinct steric and electronic features—a lone pair of electrons, an oxygen atom, and two different aryl groups—effectively differentiates the two faces of a nearby reactive center, leading to high diastereoselectivity. illinois.edumedcraveonline.com Furthermore, the sulfinyl group can be readily removed after the desired stereocenter has been established. tandfonline.com

The utility of this compound extends to its role as a precursor for other valuable chiral reagents. For instance, it can be used in the synthesis of other chiral sulfoxides through nucleophilic substitution reactions.

Overview of Research Trajectories for Aryl Alkyl Sulfoxides

Research into aryl alkyl sulfoxides has followed several key trajectories, driven by the need for more efficient and selective synthetic methods and a deeper understanding of their reactivity.

Early research focused heavily on the development of reliable methods for their asymmetric synthesis. The Andersen synthesis and Kagan's asymmetric oxidation were seminal contributions that continue to be refined and applied. illinois.eduwiley-vch.detandfonline.com More recent efforts have explored biocatalytic approaches, using enzymes like monooxygenases to achieve high enantioselectivity in the oxidation of prochiral sulfides. vulcanchem.com

Another significant area of research has been the application of aryl alkyl sulfoxides as chiral auxiliaries in a diverse array of asymmetric reactions. These include carbon-carbon and carbon-heteroatom bond-forming reactions, where the sulfoxide group effectively controls the stereochemistry of the newly formed chiral center. rsc.orgacs.org

Furthermore, the photophysical properties of aryl alkyl sulfoxides have been investigated, leading to the development of methods for their photoracemization. nih.gov This has implications for understanding their stability and for potential applications in chiroptical switches. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFHWFVEIJJKX-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S@@](=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for R P Chlorophenyl Phenyl Sulfoxide

Enantioselective Oxidation of p-Chlorophenyl Phenyl Sulfide (B99878) Precursors

The core strategy for producing (R)-p-Chlorophenyl phenyl sulfoxide (B87167) is the enantioselective oxidation of the sulfur atom in p-chlorophenyl phenyl sulfide. This process requires a chiral catalyst that can differentiate between the two lone pairs of electrons on the sulfur atom, thereby directing the oxidant to one face of the sulfide preferentially.

Metal-Catalyzed Asymmetric Oxidation Systems

Metal-based catalysts have been extensively investigated for asymmetric sulfoxidation due to their high reactivity and tunability. By coordinating with chiral ligands, these metals form asymmetric environments that can induce high levels of enantioselectivity.

The pioneering work on titanium-catalyzed asymmetric epoxidation by Sharpless was successfully adapted for the enantioselective oxidation of sulfides. These systems, often referred to as Kagan-Modena-type oxidations, typically employ a titanium(IV) isopropoxide complex, a chiral dialkyl tartrate like diethyl tartrate (DET), and a hydroperoxide oxidant.

Initial modifications of the Sharpless reagent by Kagan and Modena demonstrated the viability of this approach for a range of sulfides. wikipedia.org The mechanism is believed to involve the formation of a chiral peroxotitanium species, which acts as the active oxidizing agent. wiley-vch.de The stoichiometry of the components, particularly the ratio of titanium to the chiral diol, and the presence of water can significantly influence the enantiomeric excess (ee) of the resulting sulfoxide.

Significant advancements in ligand design and reaction conditions have led to highly efficient titanium-based systems. For instance, titanium-salen complexes have proven to be effective catalysts. One notable study reported that a titanium-salen system employing urea (B33335) hydrogen peroxide (UHP) as the oxidant at 0 °C afforded methyl p-chlorophenyl sulfoxide in an excellent 88% yield and an outstanding 99% ee. ucc.ie The use of C2-symmetric ligands like 1,1'-binaphthyl-2,2'-diol (BINOL) and its derivatives has also been explored, providing high enantioselectivities for various aryl alkyl and aryl benzyl (B1604629) sulfides. ias.ac.in

Table 1: Performance of a Titanium-Salen Catalyst in Asymmetric Sulfoxidation ucc.ie

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methyl p-chlorophenyl sulfide | Titanium-Salen | UHP | 88 | 99 |

Vanadium complexes, particularly those derived from chiral Schiff base ligands, have emerged as powerful catalysts for asymmetric sulfoxidation. These systems are typically formed in situ from a vanadium source, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], and a chiral ligand synthesized from an amino alcohol and a salicylaldehyde (B1680747) derivative. acs.org Hydrogen peroxide is commonly used as the terminal oxidant in these reactions.

The enantioselectivity of these vanadium-catalyzed oxidations is highly dependent on the structure of the chiral Schiff base ligand. For example, ligands derived from S-tert-leucinol and 3,5-disubstituted salicylaldehydes have been shown to yield sulfoxides with good enantioselectivities. acs.org An important feature of some vanadium-catalyzed systems is the occurrence of a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide is preferentially oxidized to the corresponding sulfone, thereby enhancing the enantiomeric purity of the desired (R)-sulfoxide. rsc.org

The practicality of this method is enhanced by the simple reaction conditions and the stability of the easily prepared ligands. ucc.ie While specific data for p-chlorophenyl phenyl sulfoxide is not prevalent in the surveyed literature, the effectiveness of this methodology has been demonstrated for a range of analogous alkyl aryl sulfides, as shown in the table below.

Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Various Sulfides researchgate.net

| Substrate | Chiral Ligand Type | Configuration of Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| p-Br-C₆H₄-S-CH₃ | (S)-Schiff Base 1 | S | 61 | 52 |

| p-NO₂-C₆H₄-S-CH₃ | (S)-Schiff Base 1 | S | 54 | 52 |

| C₆H₅-CH₂-S-C₆H₅ | (S)-Schiff Base 1 | S | 60 | 61 |

Iron and manganese complexes featuring porphyrin or salen-type ligands are well-known for their biomimetic catalytic activity, mimicking the function of cytochrome P450 enzymes. libretexts.org These complexes are effective catalysts for sulfoxidation using oxidants like hydrogen peroxide or iodosylarenes. wiley-vch.de

A particularly successful approach for the synthesis of (R)-p-chlorophenyl phenyl sulfoxide analogues involves an iron complex derived from Fe(acac)₃ and a chiral Schiff base ligand. wiley-vch.de The addition of p-methoxybenzoic acid as an additive was found to improve the system. wiley-vch.de This protocol enabled the oxidation of methyl p-chlorophenyl sulfide, yielding the corresponding sulfoxide with a high enantiomeric excess of 92% and a good yield of 60%. wiley-vch.de In some instances, a kinetic resolution effect was noted when overoxidation to the sulfone occurred. wiley-vch.de

Chiral iron(III) porphyrins have also been studied as catalysts, though they sometimes provide modest enantioselectivities. wiley-vch.de Heterogenized manganese porphyrin catalysts, immobilized on supports like titanium dioxide, have been developed to facilitate catalyst recovery and reuse, a key consideration for industrial applications. wiley-vch.de

Table 3: Iron-Catalyzed Asymmetric Oxidation of Methyl p-Chlorophenyl Sulfide wiley-vch.de

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methyl p-chlorophenyl sulfide | Fe(acac)₃ / Chiral Schiff Base | H₂O₂ | 60 | 92 |

Organocatalytic Approaches to Asymmetric Sulfoxidation

Organocatalysis offers an alternative to metal-based systems, avoiding potential issues of metal toxicity and contamination. These catalysts operate through different mechanisms, often involving the formation of a chiral oxidizing intermediate.

While the broader field of organocatalytic sulfoxidation includes various systems, those involving chiral nitrogen-based compounds are of particular interest. Chiral oxaziridines, which are three-membered rings containing nitrogen and oxygen, can act as stoichiometric chiral oxidants, transferring an oxygen atom to a prochiral sulfide with moderate to good enantioselectivity.

More advanced catalytic systems have been developed that utilize chiral N-oxide derivatives as ligands for metal catalysts, blurring the lines between metal- and organocatalysis but placing the source of chirality firmly in the organic ligand. A highly effective method for asymmetric sulfoxidation employs a chiral N,N′-dioxide–iron(III) complex. This system uses aqueous hydrogen peroxide as the oxidant and has demonstrated high enantioselectivity for a variety of sulfides. researchgate.net The success of this approach highlights the potential of N-oxide functionalities in designing sophisticated chiral environments for asymmetric catalysis. researchgate.net

Chiral Brønsted Acid/Base Catalysis

The use of metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, particularly those designed with a confined chiral microenvironment, can effectively catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity, often using environmentally benign oxidants like hydrogen peroxide. researchgate.net These catalysts function by activating the oxidant through hydrogen bonding and directing its approach to one of the lone pairs of the sulfur atom in the prochiral sulfide.

Confined chiral Brønsted acids, such as certain phosphoric acids, have demonstrated the ability to facilitate these transformations with a high degree of generality and enantioselectivity, rivaling some metal-based systems. researchgate.net The synergistic use of a chiral Lewis base and a Brønsted acid is another strategy that has been developed for the enantioselective synthesis of chiral organosulfur compounds through electrophilic sulfenylation reactions. sioc-journal.cn This dual-catalysis approach relies on hydrogen bonding interactions to pre-organize the substrates, enabling highly efficient and stereocontrolled transformations. sioc-journal.cn

Table 1: Representative Examples of Brønsted Acid Catalyzed Sulfoxidations

| Catalyst Type | Sulfide Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Confined Chiral Brønsted Acid | Thioanisole (B89551) | H₂O₂ | High | researchgate.net |

| P-Chiral N-Phosphoryl Sulfonamide | Quinoline-2-carboxylate derivative | Hantzsch Ester | Moderate | mcgill.ca |

| Lewis Base/Brønsted Acid Synergy | Alkenes (for sulfenylation) | Electrophilic Sulfur Reagent | High | sioc-journal.cn |

Biocatalytic Methods for Stereoselective Sulfoxide Formation

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for the synthesis of chiral sulfoxides. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.

Monooxygenases, such as Baeyer-Villiger monooxygenases (BVMOs) and cyclohexanone (B45756) monooxygenases (CHMOs), are particularly effective for the enantioselective oxidation of sulfides. nih.govnih.gov These enzymes typically require a cofactor like NADPH, which can be a cost-limiting factor, necessitating the use of cofactor regeneration systems. nih.gov Peroxygenases, on the other hand, utilize hydrogen peroxide directly as the oxidant. nih.gov

Research has shown that peroxygenase-containing enzymatic preparations, for instance from oat flour, can catalyze the enantioselective oxidation of various sulfides to the corresponding (R)-sulfoxides with high optical purity. researchgate.net For example, thioanisole can be fully converted to (R)-thioanisole sulfoxide with 80% ee. researchgate.net However, a common challenge with these oxidative biocatalysts is the potential for over-oxidation of the desired sulfoxide to the corresponding sulfone, which can reduce the yield and complicate purification. nih.govwiley-vch.de

The use of whole microbial cells for asymmetric synthesis leverages the enzymatic machinery of the organism to perform desired chemical transformations. Various bacteria and fungi have been identified that can asymmetrically oxidize sulfides to chiral sulfoxides. An alternative and powerful biocatalytic strategy is the kinetic resolution of racemic sulfoxides using methionine sulfoxide reductase (Msr) enzymes. nih.gov

These enzymes, particularly MsrA, can stereoselectively reduce one enantiomer of a racemic sulfoxide back to the sulfide, leaving the other enantiomer in high enantiomeric purity. nih.gov For instance, whole-cell systems of E. coli expressing recombinant MsrA have been used to prepare various (R)-sulfoxides with high enantiomeric excess (>90% ee) and yields approaching the theoretical maximum of 50% for a kinetic resolution. nih.gov This reductive resolution approach avoids the issue of over-oxidation to sulfones and benefits from cheap co-substrates for cofactor regeneration. nih.gov

Diastereoselective Synthesis through Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Utilization of Chiral Alcohols and Amines

A classic and highly reliable method for the synthesis of chiral sulfoxides is the Andersen synthesis, which utilizes chiral sulfinates derived from chiral alcohols. nih.gov In this approach, a diastereomerically pure sulfinate ester, such as (S)-menthyl p-toluenesulfinate, is treated with an organometallic reagent like a Grignard or organolithium reagent. The reaction proceeds via a nucleophilic substitution at the sulfur center with inversion of configuration, allowing for predictable control of the product's absolute stereochemistry.

To synthesize this compound, one would react a diastereomerically pure sulfinate, for example, (S)-phenylsulfinate derived from a chiral alcohol, with p-chlorophenyl magnesium bromide. Alternatively, a chiral sulfinamide auxiliary, such as Ellman's tert-butanesulfinamide, can be used. osi.lvnih.gov These sulfinamides serve as versatile precursors for the stereoselective synthesis of a wide range of chiral sulfur compounds. rsc.org

Table 2: Example of Diastereoselective Synthesis via Chiral Auxiliary

| Chiral Auxiliary Precursor | Organometallic Reagent | Product Configuration | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (S)-Menthyl p-toluenesulfinate | Phenylmagnesium bromide | (R)-Phenyl p-tolyl sulfoxide | Inversion at Sulfur | nih.gov |

| (R)-tert-Butanesulfinamide | (Used to make sulfinimines) | N/A to direct sulfoxide synthesis | High diastereoselectivity | osi.lv |

Formation and Chromatographic Separation of Diastereomeric Sulfoxides

Resolution of a racemic mixture is another viable strategy. This can be achieved by reacting the racemic sulfoxide with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility and chromatographic mobility, allowing for their separation by techniques like fractional crystallization or column chromatography.

More commonly today, direct separation of enantiomers is achieved using chiral high-performance liquid chromatography (HPLC). nih.gov Racemic p-chlorophenyl phenyl sulfoxide can be separated on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. The elution order can be influenced by the specific column, mobile phase composition, and temperature. Molecular docking simulations suggest that hydrogen bonding plays a crucial role in the chiral recognition mechanism on these columns. nih.gov

Table 3: Example of Chiral HPLC Separation of Sulfoxide Enantiomers

| Compound | Chiral Column | Mobile Phase | Elution Order | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Racemic Esomeprazole | Chiralpak AD-H | n-Hex/EtOH | (S) then (R) | 6.63 | nih.gov |

| Racemic Rabeprazole | Chiralcel OD-H | n-Hex/EtOH/DEA | (S) then (R) | 3.48 | nih.gov |

| Racemic Ilaprazole | Chiralpak AS-H | n-Hex/EtOH | (R) then (S) | 7.46 | nih.gov |

Note: Data for structurally related sulfoxide drugs are presented to illustrate the principle of chiral HPLC separation.

Auxiliary Cleavage and Recovery Strategies

A prominent strategy in the asymmetric synthesis of chiral sulfoxides involves the use of chiral auxiliaries. nih.gov One of the most established methods is the Andersen synthesis, which utilizes a chiral alcohol, like (-)-menthol, to form a diastereomeric mixture of sulfinate esters. illinois.edunih.gov After separation of the desired diastereomer, typically through crystallization, the chiral auxiliary must be cleaved to yield the target sulfoxide. nih.govacs.org

The cleavage step is a nucleophilic substitution reaction at the sulfur center. acs.org For instance, the treatment of a diastereomerically pure menthyl p-toluenesulfinate with an appropriate Grignard reagent, such as phenylmagnesium bromide, proceeds with a clean inversion of configuration at the sulfur atom to produce the corresponding chiral sulfoxide. illinois.edu Subsequently, the chiral auxiliary, in this case, menthol, is released and can be recovered for reuse, which is crucial for the economic viability of the process. wiley-vch.de

Similarly, sulfinamides derived from chiral amines can serve as precursors. nih.govacs.org After separation of the diastereomers, the sulfinamide can be converted to the desired sulfoxide using Grignard or organolithium reagents. wiley-vch.de This process also liberates the chiral amine auxiliary, which can then be recovered. wiley-vch.de The efficiency of these recovery strategies is a key consideration in developing sustainable and cost-effective synthetic protocols.

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques provide an alternative pathway to enantiomerically pure sulfoxides from a racemic mixture. These methods rely on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst.

Enzymes offer high selectivity and are increasingly used for the kinetic resolution of racemic sulfoxides. rsc.org Methionine sulfoxide reductase (Msr) enzymes, for example, have demonstrated high enantioselectivity in the reduction of one sulfoxide enantiomer over the other. A homologue of Methionine sulfoxide reductase B (MsrB) from Limnohabitans sp. 103DPR2 has been identified for its ability to resolve a variety of aromatic and alkyl sulfoxides. rsc.org This enzymatic reduction typically yields the (S)-sulfoxide in high enantiomeric excess (92–99% ee) and approximately 50% yield, leaving the unreacted (R)-sulfoxide. rsc.org

Another approach involves the asymmetric oxidation of a prochiral sulfide. While not strictly a resolution of a sulfoxide, it is a related chemoenzymatic method. For example, the oxidation of methyl p-chlorophenyl sulfide using an iron complex catalyst can produce the corresponding sulfoxide with up to 92% enantiomeric excess. wiley-vch.de In some cases, a kinetic resolution can occur concurrently if there is overoxidation to the sulfone, which can further enhance the enantiomeric excess of the remaining sulfoxide. wiley-vch.de

A classical and widely used method for resolving racemic mixtures is through their conversion into a pair of diastereomers by reaction with a chiral derivatizing agent, also known as a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization. nih.govwikipedia.org

For sulfoxides, this can be achieved by forming diastereomeric complexes or derivatives. Although not directly applied to this compound in the provided context, the principle remains the same. The process can be laborious and its success is contingent on the differential solubility of the formed diastereomers, which is often unpredictable. wikipedia.org Once separated, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomer. wikipedia.org This process combines a fast, reversible racemization of the starting material with a highly selective, irreversible kinetic resolution. wikipedia.orgacs.org For sulfoxides, photoracemization using a photosensitizer like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) has been shown to be rapid. acs.org This rapid racemization, when coupled with an efficient kinetic resolution step, can provide the desired enantiomer in high yield and purity. acs.orgacs.org

Control of Absolute Configuration at the Sulfur Stereocenter

The absolute configuration at the sulfur stereocenter is determined by the specific synthetic method and the chirality of the reagents used. In the Andersen synthesis, the configuration of the final sulfoxide is dictated by the configuration of the starting chiral auxiliary and the stereochemistry of the nucleophilic substitution. illinois.edu The reaction of a Grignard reagent with a menthyl sulfinate ester proceeds with inversion at the sulfur atom. nih.govacs.org Therefore, by starting with the appropriate diastereomer of the menthyl sulfinate, one can predictably obtain either the (R) or (S) enantiomer of the sulfoxide.

In catalytic asymmetric oxidations, the absolute configuration is controlled by the chiral ligand coordinated to the metal center. For example, in titanium-catalyzed oxidations, the use of (R,R)-diethyl tartrate ((R,R)-DET) as a chiral ligand typically directs the oxidation to produce one enantiomer, while the use of (S,S)-DET would produce the other. wiley-vch.de The choice of oxidant and reaction conditions also plays a crucial role in determining the stereochemical outcome.

Optimization of Enantiomeric Excess and Yield in Synthetic Protocols

Maximizing the enantiomeric excess (ee) and chemical yield is a critical aspect of developing any asymmetric synthesis. In the synthesis of this compound, this involves a careful optimization of various reaction parameters.

In catalytic asymmetric oxidations, the optimization focuses on several factors:

Catalyst System: The choice of metal, chiral ligand, and their ratio can significantly impact both yield and enantioselectivity. wiley-vch.de

Oxidant: The nature of the oxidizing agent (e.g., hydrogen peroxide, cumene (B47948) hydroperoxide) and its stoichiometry are critical. wiley-vch.de

Reaction Conditions: Parameters such as temperature, solvent, and reaction time must be fine-tuned. For example, lowering the temperature often leads to higher enantioselectivity, though it may slow down the reaction rate.

The table below presents data on the optimization of the enantioselective oxidation of various sulfides, illustrating the impact of different catalytic systems on yield and enantiomeric excess.

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |

| Methyl p-chlorophenyl sulfide | Iron complex | Iodosylarene | 60 | 92 |

| Isopropyl phenyl sulfide | Iron complex | Iodosylarene | - | 77 |

| Ferrocenyl p-tolyl sulfide | Ti(Oi-Pr)₄/(R,R)-DET | CHP | - | >99 |

| Methyl p-tolyl sulfide | Ti(Oi-Pr)₄/(R,R)-DET | CHP | - | >99 |

Data sourced from a study on iron-catalyzed oxidation wiley-vch.de and the Kagan procedure optimization wiley-vch.de.

In kinetic resolution, the selectivity factor (s) is a key parameter. A higher selectivity factor allows for the isolation of the substrate or product with high enantiomeric excess at a reasonable conversion. nih.gov For chemoenzymatic resolutions, factors such as substrate concentration, enzyme loading, and pH can be optimized to improve both the yield and the enantiomeric purity of the desired sulfoxide. rsc.orgnih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure of (R)-p-Chlorophenyl phenyl sulfoxide (B87167). Through various NMR experiments, detailed insights into its atomic connectivity, stereochemistry, and dynamic behavior can be obtained.

High-Resolution 1H, 13C, and Heteronuclear NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, phenyl methyl sulfoxide, the aromatic protons appear as multiplets in the range of δ 7.44-7.62 ppm, while the methyl protons are observed as a singlet around δ 2.68 ppm. rsc.orgchemicalbook.com For (R)-p-Chlorophenyl phenyl sulfoxide, the signals are more complex due to the presence of two different phenyl rings. The protons on the p-chlorophenyl ring and the unsubstituted phenyl ring will exhibit distinct chemical shifts and coupling patterns, typically observed as complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. For a similar compound, phenyl methyl sulfoxide, the aromatic carbons resonate between δ 123.35 and 145.55 ppm, with the methyl carbon appearing around δ 43.80 ppm. rsc.org In this compound, the carbon attached to the chlorine atom and the carbons of both aromatic rings will have characteristic chemical shifts influenced by the electron-withdrawing nature of the chlorine and the sulfoxide group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenyl Sulfoxide Derivatives Note: This table provides illustrative data for related structures, as specific high-resolution data for the (R)-enantiomer was not available in the searched literature. The data for phenyl methyl sulfoxide is included for comparison.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl methyl sulfoxide | ¹H | 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H) |

| ¹³C | 145.55, 130.90, 129.22, 123.35, 43.80 | |

| p-Tolyl methyl sulfoxide | ¹H | 7.50 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 2.66 (s, 3H), 2.37 (s, 3H) |

| ¹³C | 142.33, 141.37, 129.89, 123.40, 43.82, 21.23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenyl and p-chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, revealing through-space interactions between protons on the two aromatic rings, which can help to define their relative orientation.

Application of Chiral Shift Reagents and Chiral Solvating Agents for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. nih.gov

Chiral Shift Reagents (CSRs) : These are typically lanthanide complexes that can reversibly bind to the sulfoxide's oxygen atom. Upon binding, the CSR induces large changes in the chemical shifts of the nearby protons. Since the diastereomeric complexes formed between the (R)- and (S)-sulfoxide enantiomers and the chiral reagent have different geometries, they will exhibit separate signals in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess (% ee).

Chiral Solvating Agents (CSAs) : CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol, form transient diastereomeric solvates with the enantiomers of the sulfoxide through weak interactions like hydrogen bonding. nih.gov This results in the creation of a diastereomeric environment that can lead to the resolution of specific proton signals for the (R) and (S) enantiomers, enabling the determination of their ratio. nih.govrsc.org This method is often advantageous as it does not require chemical derivatization of the analyte. nih.gov

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The two phenyl rings in p-Chlorophenyl phenyl sulfoxide are not static; they can rotate around the C-S bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational exchange processes. researchgate.net By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the aromatic protons.

At low temperatures, the rotation around the C-S bonds may be slow on the NMR timescale, leading to distinct signals for non-equivalent protons. As the temperature increases, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At higher temperatures, in the fast exchange regime, the rotation is so rapid that the distinct signals coalesce into a single, time-averaged signal. By analyzing the line shape of the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the molecule's conformational flexibility.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. They are essential for determining the absolute configuration and confirming the enantiomeric purity of compounds like this compound. mdpi.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgnih.gov A plain ORD curve shows a gradual increase or decrease in rotation as the wavelength changes. However, in the vicinity of a chromophore's absorption band, the curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center. For this compound, the aromatic rings and the sulfoxide group itself act as chromophores, giving rise to a specific ORD spectrum that can be used to confirm its absolute (R)-configuration by comparison with known compounds or theoretical calculations. researchgate.net

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength (Δε = εL - εR). libretexts.orgnih.gov A CD spectrum consists of positive or negative peaks (also known as Cotton effects) at the absorption maxima of the molecule's chromophores. libretexts.org Like ORD, the sign and intensity of the CD bands are characteristic of a specific enantiomer. The CD spectrum of this compound provides a unique fingerprint that not only helps to determine its absolute configuration but can also be used to quantify its enantiomeric purity. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

Table 2: Chiroptical Spectroscopy Techniques and Their Applications

| Technique | Principle | Information Obtained |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Absolute configuration (from the sign of the Cotton effect), conformational analysis. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Absolute configuration, enantiomeric purity, secondary structure of biomolecules. |

By combining the detailed structural insights from advanced NMR methods with the definitive stereochemical information from chiroptical spectroscopy, a complete and unambiguous characterization of this compound is achieved.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish the compound's exact mass from that of other molecules with the same nominal mass. For C₁₂H₉ClOS, the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula. miamioh.edu

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. youtube.com In a typical MS/MS experiment, the molecular ion of p-Chlorophenyl phenyl sulfoxide ([M+H]⁺ or M⁺˙) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

Table 1: Plausible Mass Spectrometric Fragments of p-Chlorophenyl Phenyl Sulfoxide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| 236.0060 ([M]⁺˙) | 220 | O | p-Chlorophenyl phenyl sulfide (B99878) |

| 236.0060 ([M]⁺˙) | 187 | SO | Chlorobiphenyl |

| 236.0060 ([M]⁺˙) | 125 | C₆H₅ | Chlorophenylsulfinyl cation |

| 236.0060 ([M]⁺˙) | 111 | C₆H₅SO | Chlorophenyl cation |

| 236.0060 ([M]⁺˙) | 77 | C₆H₄ClSO | Phenyl cation |

Note: The fragmentation pattern can be influenced by the ionization method used. The table presents hypothetical fragments based on the compound's structure.

Chiral Recognition Mass Spectrometry

While mass spectrometry itself is generally not a chiral technique, its coupling with a chiral separation method, most commonly chiral High-Performance Liquid Chromatography (LC), enables the separation and specific detection of enantiomers. This hyphenated technique, LC-MS, is a cornerstone of chiral analysis.

In this approach, a racemic or enantiomerically enriched mixture of p-Chlorophenyl phenyl sulfoxide is injected into an HPLC system equipped with a chiral stationary phase (CSP). The two enantiomers, this compound and (S)-p-Chlorophenyl phenyl sulfoxide, interact differently with the CSP, leading to different retention times. The eluent from the HPLC column is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. This allows for the quantification of each enantiomer, enabling the determination of enantiomeric excess (ee).

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.

Single-Crystal X-ray Diffraction Analysis of this compound

Obtaining a single crystal of this compound of suitable quality is the prerequisite for this analysis. Once a crystal is grown, it is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms can be determined.

For a chiral molecule, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity, establishing it as the "gold standard" for this purpose. A search of academic literature and crystallographic databases did not yield a publicly available crystal structure for this compound. However, if such an analysis were performed, it would provide precise data as outlined in the table below.

Table 2: Representative Data from a Hypothetical Single-Crystal X-ray Diffraction Analysis

| Parameter | Type of Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., S=O, S-C(phenyl), S-C(p-chlorophenyl) |

| Bond Angles (°) | e.g., O-S-C, C-S-C |

| Torsion Angles (°) | Defines the conformation of the molecule |

| Flack Parameter | A value close to 0 confirms the correct (R) absolute configuration |

Co-crystal and Complex Structures with Substrates or Metal Centers

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a co-former) in a defined stoichiometric ratio. For this compound, forming co-crystals could be a strategy to:

Improve Crystalline Properties: If the parent compound crystallizes poorly, a co-former might induce the formation of higher-quality crystals suitable for X-ray diffraction.

Enable Chiral Resolution: Co-crystallization with a single enantiomer of a different chiral compound can be a method for separating a racemic mixture of the sulfoxide.

Study Intermolecular Interactions: The structure of a co-crystal reveals the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) between the sulfoxide and the co-former, which can be relevant for understanding its behavior in condensed phases or biological systems.

Furthermore, sulfoxides can act as ligands, coordinating to metal centers through the oxygen or sulfur atom. The study of crystal structures of metal complexes incorporating this compound could provide insights into its use in asymmetric catalysis, where the chiral sulfoxide ligand could induce stereoselectivity in a chemical reaction. No specific co-crystal or metal complex structures involving this compound were identified in the searched literature.

Applications of R P Chlorophenyl Phenyl Sulfoxide in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

Chiral sulfoxides are widely recognized for their role as chiral auxiliaries, capable of inducing stereoselectivity in a variety of chemical transformations. The sulfinyl group's stereogenic sulfur atom and its ability to coordinate with reagents create a chiral environment that can direct the approach of reactants. However, specific studies detailing the efficacy and outcomes of using (R)-p-Chlorophenyl phenyl sulfoxide (B87167) for this purpose are not prominently reported.

Asymmetric Diels-Alder Reactions with Sulfoxide-Activated Dienophiles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries on the dienophile is a common strategy to achieve asymmetry. While other chiral sulfoxides, such as those derived from p-tolylsulfinyl groups, have been successfully employed to activate dienophiles and induce high levels of diastereoselectivity, specific examples and corresponding data for dienophiles activated with the (R)-p-Chlorophenyl phenyl sulfoxide moiety could not be located in the surveyed literature.

Asymmetric Aldol (B89426) and Related Carbonyl Additions

The aldol reaction and other nucleophilic additions to carbonyls are fundamental carbon-carbon bond-forming reactions. Chiral auxiliaries are often used to control the stereochemistry of the newly formed chiral centers. Despite the known utility of sulfoxides in directing such additions, research articles providing specific results, such as diastereomeric excess and yields for aldol reactions employing this compound as the chiral auxiliary, were not found.

Enantioselective Michael Additions and Alkylations

Michael additions and the alkylation of enolates are key methods for the formation of carbon-carbon bonds. The stereochemical outcome of these reactions can be controlled by a chiral auxiliary. There is a lack of specific published data on the use of this compound to direct the stereoselective course of Michael additions or alkylation reactions, including tables of results for various substrates and reaction conditions.

Stereoselective Cycloadditions (e.g., [2+2], [3+2] cycloadditions)

Beyond the Diels-Alder reaction, other cycloadditions like [2+2] and [3+2] reactions are important for the synthesis of four- and five-membered rings, respectively. The stereoselectivity of these reactions can be influenced by chiral auxiliaries. However, specific studies detailing the application of this compound in these types of cycloadditions, along with data on their stereochemical outcomes, are not described in the available literature.

Asymmetric Reductions of Ketones and Imines

The asymmetric reduction of ketones and imines is a critical method for producing chiral alcohols and amines. Chiral auxiliaries can be used to achieve high levels of stereocontrol in these reductions. No specific research findings or data tables were identified that describe the use of this compound as a chiral auxiliary to control the stereoselectivity of ketone or imine reductions.

Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides can also function as ligands for transition metals in a variety of catalytic asymmetric reactions. The sulfur and oxygen atoms of the sulfoxide group can coordinate to a metal center, creating a chiral catalytic species. While the development of chiral sulfoxide-based ligands is an active area of research, specific examples of this compound being used as a chiral ligand in metal-catalyzed reactions, along with performance data such as enantiomeric excess and yield, are not documented in the reviewed scientific literature.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The development of chiral ligands for transition-metal-catalyzed asymmetric hydrogenation is a key area of research for producing enantiomerically pure compounds. While various chiral ligands, particularly those based on phosphorus and nitrogen, have been successfully employed in rhodium, ruthenium, and iridium catalyst systems, the specific application of this compound as a ligand in these reactions is not widely reported in scientific literature. The potential for the sulfinyl group to coordinate to a metal center exists, but detailed studies documenting its efficacy and the enantioselectivities achieved in hydrogenation and transfer hydrogenation reactions remain limited.

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. sigmaaldrich.com The search for effective chiral ligands to render these reactions asymmetric is ongoing. Chiral sulfoxides, including β-amino sulfoxides, have been investigated as ligands in palladium-catalyzed processes like asymmetric allylations. clockss.org However, specific examples detailing the successful use of this compound as a controlling chiral ligand in common cross-coupling reactions such as the Heck, Suzuki-Miyaura, or Sonogashira reactions are not extensively documented. Its role in this area is more established as a chiral auxiliary in one of the coupling partners, rather than as a component of the catalyst itself.

Copper-Catalyzed Asymmetric Conjugate Additions

Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated systems is a fundamental method for creating stereogenic centers. The development of chiral ligands is crucial for achieving high enantioselectivity. While chiral sulfoxide-phosphine ligands have been developed for some copper-catalyzed asymmetric reactions, the use of this compound as a standalone ligand in conjugate additions is not a well-established methodology. organic-chemistry.org Research in this area has predominantly focused on other classes of ligands.

Rhodium-Catalyzed Asymmetric Hydroformylation and Cyclopropanations

Rhodium-catalyzed reactions, such as hydroformylation and cyclopropanation, are important for generating functionalized chiral molecules. While rhodium complexes are known to catalyze a variety of transformations involving organosulfur compounds, the specific and successful application of this compound as a chiral ligand to induce high enantioselectivity in asymmetric hydroformylation or cyclopropanation is not prominently featured in the chemical literature. mdpi.comresearchgate.net

Precursor for the Stereoselective Synthesis of Other Chiral Building Blocks

The most significant and well-documented application of this compound is its use as a chiral auxiliary. illinois.eduwiley-vch.de In this capacity, the chiral sulfinyl group is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the sulfinyl group can be removed or transformed.

This methodology relies on the sulfinyl group's ability to chelate metals and to provide a sterically biased environment, forcing reagents to approach from a specific face. A primary example is the reaction of α-sulfinyl carbanions (generated by deprotonating the carbon adjacent to the sulfoxide) with electrophiles. The addition of these carbanions to aldehydes, ketones, and imines proceeds with a high degree of diastereoselectivity, allowing for the synthesis of chiral β-hydroxy sulfoxides or β-amino sulfoxides. researchgate.net These products are valuable chiral building blocks themselves, as the sulfinyl group can be reductively cleaved to afford enantiomerically enriched alcohols and amines.

Another key application is in diastereoselective additions to β-ketosulfoxides or to vinyl sulfoxides, where the chiral sulfinyl moiety directs conjugate additions or cycloadditions. The Andersen synthesis, a classic method for preparing chiral sulfoxides, involves the reaction of a diastereomerically pure sulfinate ester (like menthyl p-toluenesulfinate) with an organometallic reagent. nih.govacs.org Chiral sulfoxides like this compound can, in turn, be precursors to chiral sulfinates, further extending their utility in synthesizing a diverse range of other chiral sulfur compounds.

Stereoselective Construction of Complex Natural Products and Bioactive Molecules

Flowing directly from its role as a potent chiral auxiliary, this compound serves as a valuable tool in the total synthesis of complex molecules. The ability to reliably install stereocenters with high fidelity is crucial in multistep syntheses of natural products and pharmaceuticals. rsc.orgmdpi.com

By using sulfoxide-based strategies, synthetic chemists can construct key fragments of a larger target molecule with the correct absolute stereochemistry. For instance, the synthesis of β-amino acids, which are components of numerous bioactive peptides and pharmaceuticals, can be achieved using sulfinyl-imines as chiral precursors. Similarly, the synthesis of polyketide fragments containing multiple stereocenters often relies on iterative, substrate-controlled reactions where a chiral auxiliary, such as a sulfoxide, directs the formation of each new chiral center. Although specific total syntheses employing this compound are part of a vast body of literature on sulfoxide auxiliaries, the principles it embodies are fundamental to modern stereoselective synthesis.

Mechanistic Investigations and Stereochemical Models

Understanding the Chiral Induction Mechanism in (R)-p-Chlorophenyl Phenyl Sulfoxide-Mediated Reactions

The efficacy of (R)-p-Chlorophenyl phenyl sulfoxide (B87167) as a chiral auxiliary in asymmetric synthesis stems from the inherent stereogenicity and conformational stability of its sulfinyl group. illinois.edu The sulfur atom is a stereocenter with a tetrahedral geometry, bearing four distinct substituents: a lone pair of electrons, an oxygen atom, a phenyl group, and a p-chlorophenyl group. illinois.edumedcraveonline.com The significant steric and electronic disparities among these substituents allow for effective differentiation between the diastereotopic faces of a nearby reacting center, thereby guiding the approach of incoming reagents. medcraveonline.com The high barrier to pyramidal inversion at the sulfur atom, typically between 38-41 kcal/mol, ensures that the sulfoxide does not racemize under standard reaction conditions, preserving its chiral integrity throughout a synthetic sequence. illinois.edu

The foundational method for preparing such enantiopure aryl sulfoxides, known as the Andersen synthesis, involves the diastereoselective preparation of a sulfinate ester (like menthyl p-toluenesulfinate) followed by nucleophilic substitution with an organometallic reagent (e.g., a Grignard reagent). medcraveonline.com This substitution proceeds with complete inversion of configuration at the sulfur center, providing reliable access to the desired sulfoxide enantiomer. medcraveonline.comsci-hub.se

When this compound is incorporated into a molecule, it acts as a powerful stereocontrolling element. The mechanism of chiral induction is primarily based on steric hindrance, where the bulky aryl groups of the sulfoxide block one face of the reactive site, forcing a reagent to approach from the less hindered direction. This principle is effective in a variety of transformations, including additions to adjacent double bonds or carbonyl groups. For instance, in reactions like the dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides, computational studies have shown that the protonation of the α-carbon of the sulfoxide is the key stereocontrolling step, which in turn determines the stereochemistry of the final product. researchgate.net The sulfoxide group's orientation dictates the trajectory of this protonation, leading to a specific diastereomeric intermediate that proceeds to the final product. researchgate.net

Transition State Analysis and Stereoelectronic Effects Governing Stereoselectivity

The stereochemical outcome of a reaction mediated by this compound is determined by the relative energy levels of the diastereomeric transition states. A comprehensive understanding of these transition states is crucial for explaining and predicting enantioselectivity. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the geometries and energies of these transient structures. researchgate.netnih.gov

Transition state analysis involves modeling the reaction pathway to locate the highest energy points leading to the different stereoisomeric products. The difference in the free energy (ΔΔG‡) between these competing transition states directly correlates with the enantiomeric or diastereomeric ratio of the products. Several factors contribute to these energy differences:

Steric Effects: Repulsive van der Waals interactions are often the most intuitive factor. The bulky phenyl and p-chlorophenyl groups can sterically clash with the substrate or reagents in one transition state, raising its energy relative to a more favorable, less congested arrangement.

Stereoelectronic Effects: These arise from the orientation of molecular orbitals. For optimal reactivity, the interacting orbitals (e.g., HOMO and LUMO) must be properly aligned. In one transition state, the sulfoxide auxiliary might enforce a conformation that allows for perfect orbital overlap, leading to stabilization. In the competing transition state, achieving this optimal alignment might be prevented by steric hindrance, resulting in a higher energy pathway. For example, the geometry of a sulfoxide radical cation, a key intermediate in some racemization processes, has been optimized using DFT calculations to understand its planar, sp2-like nature at the sulfur atom, which facilitates the loss of chirality. nih.gov

The table below conceptualizes how these effects influence the stability of competing transition states.

| Transition State Feature | Favored Transition State (Lower Energy) | Disfavored Transition State (Higher Energy) |

| Steric Interactions | Reagent approaches from the side opposite the larger aryl group. | Significant steric clash between the reagent and an aryl group. |

| Stereoelectronic Alignment | Conformation allows for optimal overlap of reacting orbitals (e.g., p-orbitals, σ-orbitals). | Conformation is twisted, leading to poor orbital overlap and weaker bond formation. |

| Dipole Alignment | Molecular dipoles (e.g., S=O bond) are aligned to minimize electrostatic repulsion with reagent/solvent dipoles. | Unfavorable alignment of dipoles leads to electrostatic repulsion. |

By quantifying these effects through computational analysis, researchers can rationalize observed stereoselectivities and design more effective chiral auxiliaries. acs.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking, CH-π Interactions) in Chirality Transfer

Beyond classical steric hindrance, a network of subtle non-covalent interactions plays a decisive role in organizing the transition state assembly and transferring the chiral information from the this compound auxiliary to the substrate. These weak forces lock the reacting molecules into a specific three-dimensional arrangement, amplifying the energy difference between diastereomeric transition states.

Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor. In reactions involving substrates with hydrogen bond donors (like alcohols or amines), a hydrogen bond can form between the substrate's -OH or -NH group and the sulfoxide's S=O group. This interaction acts as a conformational anchor, pre-organizing the substrate into a rigid orientation relative to the chiral auxiliary, thus exposing one prochiral face to the reacting partner. nih.gov

Halogen Bonding: The chlorine atom on the p-chlorophenyl ring can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts favorably with a Lewis basic site (e.g., a lone pair on an oxygen or nitrogen atom, or a π-system) on the substrate or a reagent. nih.govrsc.org Studies on related halo-substituted aromatic systems have demonstrated that these interactions can be crucial for molecular recognition and controlling solid-state architecture. nih.govrsc.org In a transition state, a C-Cl···O or C-Cl···π interaction can provide additional stabilization to one diastereomeric arrangement over another.

π-Stacking: The two aromatic rings (phenyl and p-chlorophenyl) are capable of engaging in π-π stacking interactions with aromatic or other π-rich moieties on the substrate. These interactions are typically offset or parallel-displaced and contribute significantly to the stability of the transition state complex.

CH-π Interactions: These interactions occur between a C-H bond and the face of one of the aromatic rings. The C-H bond acts as a weak acid, interacting with the electron-rich π-cloud. While individually weak, multiple CH-π interactions can collectively provide significant conformational control within the transition state. rsc.org

The interplay of these forces is critical for high stereoselectivity, as summarized in the table below.

| Non-Covalent Interaction | Interacting Groups on Sulfoxide | Potential Partner on Substrate/Reagent | Role in Stereocontrol |

| Hydrogen Bonding | Sulfoxide Oxygen (S=O) | -OH, -NH, or other H-bond donors | Pre-organizes substrate, restricts conformational freedom. |

| Halogen Bonding | para-Chloro group (C-Cl) | Lone pair (O, N), π-systems | Provides directional stabilization to one transition state. |

| π-Stacking | Phenyl or p-Chlorophenyl Ring | Aromatic rings, Alkenes, Carbonyls | Orients and stabilizes the substrate via aryl-aryl interactions. |

| CH-π Interactions | Phenyl or p-Chlorophenyl Ring | Alkyl or Aryl C-H bonds | Contributes to the overall conformational rigidity of the TS complex. |

Development and Validation of Stereochemical Models for Predicting Enantioselectivity

Predicting the stereochemical outcome of a reaction is a primary goal in asymmetric synthesis. For chiral auxiliaries like this compound, this is often achieved through the development of stereochemical models. These models are simplified three-dimensional representations of the most likely reactive conformation or transition state, designed to rationalize observed results and predict the major stereoisomer for new substrates.

A robust stereochemical model for reactions mediated by (R)-p--Chlorophenyl phenyl sulfoxide would be built upon the mechanistic principles discussed previously. It would integrate:

Conformational Preferences: The model must assume the lowest energy conformation of the sulfoxide auxiliary and the attached substrate (as discussed in Section 5.5).

Steric Factors: It must clearly define the "small," "medium," and "large" groups around the stereocenter to identify the most and least sterically hindered trajectories for an incoming reagent. For this compound, the groups are the lone pair (smallest), the oxygen atom, the phenyl ring, and the p-chlorophenyl ring.

Non-Covalent Interactions: The model should account for key stabilizing interactions, such as hydrogen bonding to the sulfoxide oxygen or halogen bonding from the chloro-substituent, which can lock the transition state into a single conformation.

While a universally accepted, named model specifically for this compound is not prominent in the literature, its behavior can be understood through general models developed for chiral sulfoxides. acs.org For example, in the addition of a nucleophile to an adjacent C=C double bond, a common model proposes a chelated transition state where a Lewis acid coordinates to both the sulfoxide oxygen and a carbonyl group on the substrate. This creates a rigid cyclic structure where the aryl groups of the sulfoxide effectively shield one face of the double bond.

Validation of such a model involves testing its predictive power against a wide range of substrates and reagents. When the model successfully predicts the outcome of new reactions, it becomes a valuable tool for synthetic planning. Discrepancies between the model's prediction and experimental results often lead to refinement of the model, for instance, by incorporating additional non-covalent interactions or reconsidering the lowest-energy transition state. researchgate.net

Conformational Analysis of this compound and its Reactive Intermediates/Transition States

The key conformational variables in this compound are the rotations around the two sulfur-carbon (S-C) bonds. The relative orientation of the phenyl and p-chlorophenyl rings with respect to the S=O bond and the sulfur lone pair is determined by a balance of several factors:

Steric Repulsion: There is a tendency to minimize steric clashes between the ortho-hydrogens of the aryl rings and the sulfoxide oxygen. This often disfavors conformations where the rings are eclipsed with the S=O bond.

Hyperconjugation and other Stereoelectronic Effects: Interactions between the sulfur lone pair and the σ* orbitals of the C-S bonds, or between the π-systems of the rings and the sulfoxide group, can influence rotational preferences. rsc.org

Intramolecular Non-Covalent Interactions: Weak, attractive forces such as intramolecular CH-π or even aryl-aryl interactions can stabilize certain folded conformations over more extended ones.

Computational methods (DFT) and experimental techniques like NMR spectroscopy are the primary tools for studying these conformational preferences. nih.gov For related aryl sulfoxides, studies have shown that specific rotamers are preferred. The most stable conformation typically arranges the bulky aryl groups to minimize steric strain while potentially benefiting from stabilizing electronic or weak intramolecular interactions. In a reactive intermediate or transition state, the presence of a coordinated metal or a hydrogen-bonded substrate will further constrain the conformational possibilities, often locking the system into a single, highly ordered arrangement that is essential for effective chirality transfer.

| Factor | Influence on Conformation |

| Steric Hindrance | Favors staggered arrangements of aryl rings relative to the S=O bond. |

| Dipole Moment | Influences interaction with solvent and other polar molecules in the transition state. |

| Aryl-Aryl Interactions | May favor a partially "folded" conformation where the rings have a weak attractive interaction. |

| Coordination/H-Bonding | In a reactive complex, these forces can override the intrinsic preferences of the free sulfoxide, locking it into a specific reactive conformation. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometries, Energies, and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For (R)-p-Chlorophenyl phenyl sulfoxide (B87167), DFT calculations are employed to determine its most stable three-dimensional structure (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. These calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, which provide a good balance between accuracy and computational cost. researchgate.netirjweb.com The optimized geometry represents the lowest energy conformation of the molecule, which is crucial for understanding its physical and chemical behavior.

Beyond structural parameters, DFT is used to calculate the molecule's energy and analyze its electronic structure. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgnih.gov The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. physchemres.orgnih.gov A smaller gap generally indicates a molecule that is more reactive and more polarizable. For aryl sulfoxides, the HOMO is typically localized on the phenyl rings and the sulfur atom, while the LUMO is distributed over the aromatic systems. This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Structural and Electronic Parameters for an Aryl Sulfoxide Analog

The following table presents theoretical data for a related pyrazolo[3,4-d]pyrimidine derivative, illustrating typical parameters obtained through DFT calculations.

| Parameter | Value |

|---|---|

| Optimized Geometry | |

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.50 |

| C-S-C Bond Angle (°) | 98.5 |

| O=S-C Bond Angle (°) | 106.2 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.98 |

| HOMO-LUMO Gap (eV) | 4.87 |

Data derived from DFT calculations on a similar heterocyclic sulfonyl compound, intended to be illustrative of the parameters obtained for (R)-p-Chlorophenyl phenyl sulfoxide. acs.org

Molecular Dynamics (MD) Simulations of Reaction Pathways and Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering a "virtual movie" of atomic motions. For (R)-p--Chlorophenyl phenyl sulfoxide, MD simulations can be used to explore its conformational flexibility and its interactions with other molecules, such as solvents or catalysts, over time. rsc.org This is particularly valuable for understanding reaction pathways where the dynamic movements of the substrate and catalyst are crucial.

In the context of catalysis, MD simulations can model the process of the sulfoxide (or its precursor sulfide) entering the active site of a catalyst. rsc.org These simulations help identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the catalyst-substrate complex and orient the substrate for a reaction. By observing the trajectories of the atoms, researchers can gain insights into the initial steps of a catalytic cycle, such as the approach of an oxidizing agent to the sulfur atom in the asymmetric oxidation of p-chlorophenyl phenyl sulfide (B99878). rsc.org While computationally intensive, MD simulations are essential for capturing the dynamic nature of chemical reactions that static models cannot fully represent. rsc.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for Complex Systems

When studying a molecule like this compound in a large, complex environment such as an enzyme active site, a full quantum mechanical calculation is often computationally prohibitive. Hybrid QM/MM methods offer an elegant solution to this problem. researchgate.netnih.gov In this approach, the system is partitioned into two regions: the chemically active core, which is treated with a high-accuracy QM method (like DFT), and the surrounding environment (e.g., the protein and solvent), which is described by a less computationally demanding MM force field. physchemres.orgnih.gov

For instance, in the enzymatic oxidation of p-chlorophenyl phenyl sulfide to form the sulfoxide, the QM region would typically include the substrate and the key catalytic residues of the enzyme directly involved in the oxygen transfer. mdpi.commdpi.com The rest of the enzyme and surrounding water molecules would constitute the MM region. This method allows for the accurate modeling of bond-breaking and bond-forming events within the QM region while still accounting for the steric and electrostatic influence of the larger protein environment. physchemres.orgmdpi.com QM/MM simulations are invaluable for elucidating enzymatic reaction mechanisms, calculating activation energy barriers, and understanding how the protein architecture contributes to catalytic efficiency and stereoselectivity. acs.orgmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule is a critical task in stereoselective synthesis. Computational methods provide a powerful means to achieve this by predicting spectroscopic properties and comparing them with experimental data. rsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are highly sensitive to a molecule's stereochemistry. The absolute configuration of a chiral sulfoxide can be definitively assigned by comparing its experimental VCD or ECD spectrum with the spectrum calculated using DFT. biotools.usnih.govnih.gov The standard procedure involves calculating the theoretical spectrum for one enantiomer (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum of the dextrorotatory (+) or levorotatory (-) form, the absolute configuration is established. nih.govnih.gov This approach has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net By calculating the ¹H and ¹³C NMR spectra for possible isomers or diastereomers and comparing them to the experimental data, the correct structure can be identified. rsc.org While paramagnetic centers can complicate predictions, for most organic molecules, a good correlation between calculated and experimental shifts can be achieved, aiding in structural elucidation. rsc.orgresearchgate.net

Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data for Absolute Configuration

This table illustrates the principle of using computational spectroscopy for configuration assignment by showing how calculated data for a specific enantiomer is matched with experimental results.

| Technique | Experimental Result for (+) Isomer | Calculated Result for (S)-Configuration | Conclusion |

|---|---|---|---|

| VCD Spectrum | Matches Predicted Spectrum | Excellent Agreement | Absolute configuration is S(+) |

| Specific Rotation | Positive (+) | Calculated as Positive | Consistent with S(+) |

Based on the methodology described for chiral sulfoxides where experimental data of one form is compared against the calculated data for a proposed configuration. biotools.usnih.govnih.gov

Elucidation of Reaction Mechanisms and the Origin of Stereoselectivity through Computational Models

Computational models are instrumental in unraveling the detailed mechanisms of chemical reactions and explaining the origins of stereoselectivity. dntb.gov.ua For the synthesis of this compound, particularly through the asymmetric oxidation of the corresponding prochiral sulfide, DFT calculations can be used to map the entire potential energy surface of the reaction. biotools.usnih.gov

This involves locating the structures and energies of reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction rate. In a stereoselective reaction, there are two or more competing pathways leading to different stereoisomers. By calculating the energy barriers for each pathway, chemists can predict which stereoisomer will be the major product. nih.govdntb.gov.ua For example, in a metal-catalyzed asymmetric oxidation, computational models can reveal how the chiral ligand coordinates to the metal center and how this complex interacts differently with the two prochiral faces of the sulfide, leading to a lower energy transition state for the formation of the (R)-enantiomer over the (S)-enantiomer. rsc.org These studies have revealed that factors like secondary orbital interactions can play a crucial role in determining the stereochemical outcome. nih.gov

Rational Design and Virtual Screening of Modified Sulfoxide Structures for Enhanced Performance

The insights gained from computational studies can be leveraged for the rational design of new molecules with improved properties. Chiral sulfoxides are valuable as directing groups in C-H activation and as ligands in asymmetric catalysis. researchgate.netnih.gov Computational chemistry allows for the in silico design and evaluation of modified this compound structures to enhance their performance as ligands or catalysts. researchgate.netresearchgate.net For example, DFT can be used to predict how changes to the aromatic substituents would affect the electronic and steric properties of the sulfoxide ligand and, consequently, its effectiveness in a catalytic reaction. researchgate.net

Virtual screening is another powerful computational technique used to identify promising new compounds from large chemical databases. scispace.comnih.gov If the this compound scaffold is identified as a pharmacophore (the essential structural features for biological activity), virtual screening can be used to search libraries containing millions of compounds for other molecules that possess this scaffold and are predicted to bind strongly to a specific biological target, such as a protein or enzyme. nih.govrsc.org This process involves docking the candidate molecules into the target's binding site and scoring their interactions, which significantly accelerates the discovery of new potential drugs or other functional molecules.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Chlorophenyl phenyl sulfide |

| B3LYP |

| HOMO |

| LUMO |

| (R)-enantiomer |

| (S)-enantiomer |

| ¹H |

| ¹³C |

| GIAO |

| (R)-p-toluenesulfinate |

| Diacetone-d-glucose |

| Cholesterol |

| Ephedrine |

| Cyclodextrin |

| Thioanisole (B89551) |

| Methyl p-tolyl sulfide |

| p-nitroacetophenone |

| Benzophenone |

| Methyl p-tolyl sulfoxide |

| N-((1S,2R)-2-((R)-(4-bromophenyl)sulfinyl)-1,2-diphenylethyl)-2-(diphenylphosphino)benzamide |

| Diethyl malonate |

| 1-Chloro-4-((E)-3-phenylallyl)benzene |

| Diethyl 2-((E)-1-(4-chlorophenyl)-3-phenylallyl)malonate |

| (S)-Binaphthol |

| Camphor |

| R-2-hydroxy-4-phenyl butyric acid |

| Chloroform |

| Dimethyl sulfoxide (DMSO) |

| 1-thiochromanone S-oxide |

| Pyridine-2-sulfinate |

| 4-methylbenzenesulfinate |

| Tricyclohexylphosphine |

| N-phenyl-2-pyridinaldimine |

| Fluphenazine dihydrochloride |

| Toluene |

| Acetone |

| Methanol |

| Benzoheterocyclic sulfoxide |

| Allicin |

| Ajoene |

| 2-mercaptobenzothiazole disulfide |

| Benzyl (B1604629) bromide |